REACTION_CXSMILES
|
CC(=O)CC(=O)C.NC1C(C(OCC)=O)=CNN=1.[CH3:19][C:20]1[CH:25]=[C:24]([CH3:26])[N:23]2[N:27]=[CH:28][C:29]([C:30]([O:32]CC)=[O:31])=[C:22]2[N:21]=1.[OH-].[Na+]>CO.C(OCC)C.C(O)(=O)C>[CH3:19][C:20]1[CH:25]=[C:24]([CH3:26])[N:23]2[N:27]=[CH:28][C:29]([C:30]([OH:32])=[O:31])=[C:22]2[N:21]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1C(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
crude residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.89 mmol
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=CC2C(=O)OCC
|
Name
|
|
Quantity
|
5.37 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
then stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by LCMS (LC-MS: rt (min)=3.08)
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° C. (at this temperature the solid
|
Type
|
DISSOLUTION
|
Details
|
dissolved) and
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered via a Büchner funnel under house vacuum
|
Type
|
WASH
|
Details
|
the solid residue was washed with water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.3 mmol | |
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |